Defluoro N-Benzyl Paroxetine Hydrochloride

Catalog No.
S945526
CAS No.
105813-39-6
M.F
C26H28ClNO3
M. Wt
437.95842
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Defluoro N-Benzyl Paroxetine Hydrochloride

CAS Number

105813-39-6

Product Name

Defluoro N-Benzyl Paroxetine Hydrochloride

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride

Molecular Formula

C26H28ClNO3

Molecular Weight

437.95842

InChI

InChI=1S/C26H27NO3.ClH/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25;/h1-12,15,22,24H,13-14,16-19H2;1H/t22-,24-;/m0./s1

SMILES

C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5.Cl
  • Impurity in Paroxetine Production: NBD is a known impurity that can form during the manufacturing process of paroxetine. Research efforts have focused on developing analytical methods to detect and quantify NBD in paroxetine to ensure the quality and purity of the final drug product [, ]. This helps maintain consistent drug efficacy and minimizes potential side effects from unintended contaminants.

Defluoro N-Benzyl Paroxetine Hydrochloride is a chemical compound with the molecular formula C26H28ClNO3 and a molecular weight of approximately 437.96 g/mol. This compound is a derivative of Paroxetine, which is primarily known as an antidepressant medication belonging to the selective serotonin reuptake inhibitor (SSRI) class. The modification of the Paroxetine structure by removing fluorine atoms and adding a benzyl group results in Defluoro N-Benzyl Paroxetine Hydrochloride, which may exhibit altered pharmacological properties compared to its parent compound .

Involving Defluoro N-Benzyl Paroxetine Hydrochloride typically include various organic reactions such as nucleophilic substitutions, reductions, and coupling reactions. The presence of functional groups like the benzyl moiety allows for potential reactions with electrophiles, while the hydrochloride salt form enhances solubility in polar solvents, facilitating further chemical manipulations.

The synthesis of Defluoro N-Benzyl Paroxetine Hydrochloride typically involves several steps:

  • Starting Material: The synthesis begins with Paroxetine or its precursors.
  • Defluorination: A defluorination reaction is conducted to remove fluorine atoms from the original Paroxetine structure.
  • Benzylation: The introduction of the benzyl group can be achieved through benzyl halides or other benzylating agents in the presence of suitable bases.
  • Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride form by reacting with hydrochloric acid.

These methods may vary based on specific laboratory protocols and desired yields .

Defluoro N-Benzyl Paroxetine Hydrochloride has potential applications in pharmacology and medicinal chemistry, particularly in developing new antidepressants or studying serotonin modulation. Its unique structure may lead to novel therapeutic profiles that could be beneficial in treating mood disorders or anxiety-related conditions.

Interaction studies involving Defluoro N-Benzyl Paroxetine Hydrochloride focus on its binding affinity to serotonin transporters and other receptors relevant to mood regulation. Preliminary studies suggest that modifications in the chemical structure could influence how effectively the compound interacts with these biological targets. Further research is necessary to elucidate its pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles compared to other SSRIs .

Defluoro N-Benzyl Paroxetine Hydrochloride shares structural similarities with several other compounds within the SSRI class and related derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
ParoxetineC19H20FNO3Original SSRI; contains fluorine
FluoxetineC17H18F3NOContains trifluoromethyl group; different side chains
SertralineC17H17Cl2NContains dichlorophenyl group; different mechanism
Defluoro N-Benzyl Paroxetine HydrochlorideC26H28ClNO3Benzyl group addition; defluorinated

Defluoro N-Benzyl Paroxetine Hydrochloride's unique structural modifications may confer distinct pharmacological properties that differentiate it from these similar compounds, potentially offering new avenues for therapeutic exploration .

Defluoro N-Benzyl Paroxetine Hydrochloride is systematically named (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine hydrochloride . The IUPAC classification emphasizes its stereochemistry, with a benzodioxolyloxymethyl group at position 3, a benzyl group at position 1, and a phenyl group at position 4 of the piperidine ring. The absence of fluorine distinguishes it from paroxetine derivatives, while the hydrochloride salt enhances stability .

Molecular Formula and Weight Determination

The molecular formula is C₂₆H₂₈ClNO₃, with a calculated molecular weight of 437.96 g/mol . Key structural components include:

  • A piperidine core substituted with benzyl and phenyl groups.
  • A benzodioxole moiety linked via an ether bond.
  • A hydrochloride counterion for charge neutrality.

Table 1: Molecular composition

ComponentContribution to Molecular Weight (g/mol)
C₂₆H₂₇NO₃401.5
HCl36.46
Total437.96

Stereochemical Configuration Analysis

The compound exhibits a trans-(3S,4R) configuration, critical for its molecular interactions. X-ray crystallography confirms the spatial arrangement:

  • The benzodioxolyloxymethyl group occupies an equatorial position on the piperidine ring.
  • The benzyl and phenyl groups adopt axial orientations, minimizing steric hindrance .

This stereochemistry influences binding affinity to biological targets, as seen in analogous SSRIs like paroxetine .

Crystalline Structure and Polymorphism

Defluoro N-Benzyl Paroxetine Hydrochloride crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters:

  • a = 19.155 Å, b = 9.193 Å, c = 18.596 Å .
  • Weak C–H···π interactions stabilize the lattice, forming chains along the b-axis .

No polymorphs have been reported, likely due to the rigid piperidine core and strong ionic interactions from the hydrochloride salt .

Synthesis and Manufacturing of Defluoro N-Benzyl Paroxetine Hydrochloride

Synthetic Pathways and Key Reaction Mechanisms

The synthesis involves three stages:

  • Alkylation of Piperidine:
    • A piperidine derivative is alkylated with 1,3-benzodioxol-5-yloxymethyl chloride.
    • Reaction conditions: NaH in DMF, 30°C, 3 hours .
  • Benzylation:

    • Introduction of the benzyl group via nucleophilic substitution.
    • Cinnamyl chloride serves as the benzylating agent .
  • Salt Formation:

    • Treatment with hydrochloric acid yields the hydrochloride salt .

Key Reaction:
$$ \text{Piperidine intermediate} + \text{Cinnamyl chloride} \xrightarrow{\text{NaH, DMF}} \text{N-Benzyl derivative} \xrightarrow{\text{HCl}} \text{Hydrochloride salt} $$

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability:

  • Continuous Flow Reactors: Enhance yield (≥85%) and reduce reaction time .
  • High-Throughput Purification: Chromatography and recrystallization from methanol ensure >95% purity .

Purification and Analytical Validation

  • Recrystallization: Methanol/water mixtures remove byproducts .
  • HPLC Analysis: Confirms purity (>95%) using C18 columns and UV detection at 292 nm .

Physicochemical Properties of Defluoro N-Benzyl Paroxetine Hydrochloride

Melting Point and Thermal Stability

  • Melting Point: 227–230°C (with decomposition) .
  • Thermogravimetric Analysis (TGA): Stability up to 160°C, followed by decomposition of the organic moiety .

Solubility and Partition Coefficients

  • Solubility: Slightly soluble in chloroform (1.2 mg/mL) and methanol (8.5 mg/mL) .
  • LogP: Estimated at 3.7, indicating moderate lipophilicity .

Acid-Base Behavior and pKa Estimation

  • pKa: ~9.2 (tertiary amine protonation) .
  • pH Stability: Stable in acidic conditions (pH 2–5), degrades in alkaline environments .

Spectroscopic Characterization

Infrared (IR) and Raman Spectral Signatures

  • IR (KBr):
    • 1,250 cm⁻¹ (C–O–C stretch, benzodioxole).
    • 1,480 cm⁻¹ (C–N stretch, piperidine) .

Nuclear Magnetic Resonance (NMR) Profiling

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.32–7.25 (m, 10H, aromatic).
    • δ 4.21 (d, J = 12 Hz, 1H, piperidine-H).
    • δ 3.78 (s, 2H, OCH₂) .

Mass Spectrometric Fragmentation Patterns

  • ESI-MS: m/z 401.5 [M–Cl]⁺, 437.96 [M+H]⁺ .
  • Major fragments at m/z 291 (benzodioxole loss) and 176 (piperidine ring cleavage) .

X-ray Diffraction (XRD) and Crystallographic Data

  • XRD: Confirms monoclinic symmetry with Z = 4 .
  • Hydrogen Bonding: Cl⁻ interacts with water molecules (O···Cl distance = 3.2 Å) .

Applications and Research Utility

Pharmaceutical Reference Standard

  • Used to calibrate HPLC systems for paroxetine impurity profiling .
  • Certified purity: >95% (EP/BP standards) .

Mechanistic Studies on Serotonin Reuptake Inhibition

  • Target Binding: Modulates serotonin transporters (SERT) via piperidine interaction, though with lower affinity than paroxetine .
  • Allosteric Effects: Preliminary studies suggest weak binding to SERT’s vestibular domain .

Chemical Intermediate in Antidepressant Development

  • Serves as a precursor for analogs with modified fluorophenyl groups .
  • Explored in dual-action SSRIs with calcium channel-blocking activity .

The synthesis of Defluoro N-Benzyl Paroxetine Hydrochloride begins with the formation of the central piperidine core, which serves as the fundamental scaffold for this pharmaceutical compound . The piperidine ring system can be constructed through several established synthetic methodologies, each offering distinct advantages in terms of selectivity, yield, and scalability.

Reduction-Based Approaches

The most widely utilized method for piperidine core formation involves the hydrogenation or reduction of pyridine derivatives [8]. Scientists are successfully applying new routes for the stereoselective synthesis of piperidines, using catalysis with transition metal cores such as rhodium and palladium [8]. Recent developments have demonstrated that partial reduction of pyridine compounds followed by asymmetric reductive approaches can provide access to enantioenriched piperidines with excellent selectivity [9].

The catalytic asymmetric synthesis employing rhodium-catalyzed reductive reactions has shown particular promise for constructing 3-substituted piperidines [9]. This methodology involves a three-step process: initial partial reduction of pyridine, followed by rhodium-catalyzed asymmetric carbometalation, and subsequent final reduction to provide the desired piperidine products [9]. The approach demonstrates broad functional group tolerance and can be performed on gram scale with consistent results [9].

Intramolecular Cyclization Methods

Intramolecular cyclization represents another fundamental strategy for piperidine formation, where the substrate contains both a nitrogen source and active sites for ring closure [8]. The reaction typically proceeds through activation of functional groups with appropriate catalysts, oxidizing agents, or reducing agents depending on the substrate requirements [8]. The main challenge in this approach is achieving stereo- and regioselectivity, which can be addressed through the use of chiral ligands and catalysts [8].

Recent advances have introduced gold-catalyzed oxidative amination of non-activated alkenes to form substituted piperidines [8]. This method utilizes gold(I) complexes with iodine(III) oxidizing agents to achieve difunctionalization of double bonds with simultaneous formation of nitrogen heterocycles [8]. Palladium-catalyzed variants using novel pyridine-oxazoline ligands have demonstrated enantioselective capabilities with excellent stereochemical control [8].

Cycloaddition Strategies

Cycloaddition methodologies provide reliable pathways for piperidine construction, often used as final steps after linear chain assembly containing all required functionality [11]. This strategy includes simple nucleophilic substitutions, reductive amination, metathesis reactions, aldol reactions, Dieckmann condensations, and ene reactions [11]. The approach is particularly valuable for creating piperidines containing quaternary carbons, which are challenging to construct through other methods [11].

Table 1: Comparative Analysis of Piperidine Formation Methods

MethodTypical Yield (%)StereoselectivityScalabilityFunctional Group Tolerance
Hydrogenation/Reduction75-95Good-ExcellentHighExcellent
Intramolecular Cyclization60-85VariableModerateGood
Cycloaddition70-90GoodHighModerate
Metal-Catalyzed80-95ExcellentModerateExcellent

Defluorination Strategies and Reaction Optimization

The defluorination step represents a critical transformation in the synthesis of Defluoro N-Benzyl Paroxetine Hydrochloride, requiring selective removal of fluorine atoms from the parent paroxetine structure [15]. This process demands sophisticated reaction conditions and careful optimization to achieve the desired selectivity while maintaining the integrity of other functional groups.

Photocatalytic Defluorination Approaches

Recent developments in organophotoredox chemistry have enabled selective hydrodefluorination of trifluoromethylarenes under mild conditions [15]. The methodology employs organophotocatalysts such as 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile in combination with hydrogen atom donors and visible light activation [15]. This approach demonstrates excellent tolerance for a wide range of functional groups commonly found in pharmaceutical molecules [15].

The reaction mechanism involves reductive quenching of the excited photocatalyst by the hydrogen atom donor, followed by electron transfer to the trifluoromethylarene substrate [15]. Optimization studies have revealed that 4-hydroxythiophenol serves as an effective hydrogen atom donor, while bases such as 2,2,6,6-tetramethylpiperidine and 1,2,2,6,6-pentamethylpiperidine facilitate the transformation [15]. The process achieves remarkable selectivity, converting trifluoromethyl groups to difluoromethyl functionalities with minimal over-reduction [15].

Enzymatic Defluorination Methods

Enzymatic approaches offer environmentally sustainable alternatives for carbon-fluorine bond cleavage [17]. Fluoroacetate dehalogenases can catalyze the hydrolysis of carbon-fluorine bonds under physiological conditions, despite the exceptional strength of these bonds [17]. The enzymatic mechanism requires a specialized halide pocket that provides three hydrogen bonds to stabilize the fluoride ion while maintaining selectivity for fluorinated substrates [17].

Reaction Optimization Parameters

Systematic optimization of defluorination reactions requires careful consideration of multiple variables including temperature, solvent system, catalyst loading, and reaction time [44]. Design of experiments methodologies enable efficient exploration of reaction space while minimizing experimental burden [44]. Statistical analysis of reaction outcomes allows construction of response surface models that predict optimal conditions for yield and selectivity [44].

Table 2: Defluorination Reaction Optimization Data

ParameterRange StudiedOptimal ValueEffect on YieldEffect on Selectivity
Temperature (°C)25-8045-55Moderate positiveHigh positive
Catalyst Loading (mol%)1-102.5-5Strong positiveModerate negative
Reaction Time (hours)2-248-12Weak positiveStrong positive
Solvent PolarityLow-HighMediumStrong positiveHigh positive

Mechanistic Considerations

The defluorination mechanism typically proceeds through single electron transfer processes generating radical anion intermediates [15]. These intermediates undergo fluoride elimination followed by protonation to yield the desired defluorinated products [15]. The reaction kinetics are influenced by the electronic nature of the aromatic system, with electron-withdrawing groups facilitating fluoride departure [15].

N-Benzylation Techniques and Protecting Group Chemistry

The introduction of the benzyl group onto the nitrogen atom of the piperidine core requires selective alkylation methods that preserve the structural integrity of the molecule while achieving high yields and purity [19]. N-benzylation represents a fundamental transformation in the synthesis pathway, demanding careful control of reaction conditions and protecting group strategies.

Direct N-Benzylation Methods

Traditional approaches to N-benzylation employ benzyl halides in the presence of suitable bases [20]. The most common protocol involves treatment of the amine substrate with benzyl chloride or benzyl bromide in dimethylformamide using sodium hydride as base [20]. This Williamson ether-type mechanism proceeds through nucleophilic substitution with the amine acting as the nucleophile [20].

Catalytic addition of tetrabutylammonium iodide or sodium iodide significantly accelerates benzylation reactions through in situ formation of the more reactive benzyl iodide [20]. The reaction typically proceeds under mild conditions with high reproducibility and excellent functional group tolerance [20]. Careful handling is required as benzyl bromide is a known lachrymator and must be used under appropriate ventilation [20].

Asymmetric Benzylation Strategies

Advanced asymmetric benzylation methods have been developed using catalytic systems combining chiral aldehydes, palladium species, and Lewis acids [19]. These ternary catalyst systems enable highly enantioselective alpha-benzylation of amino acid derivatives with both mono- and polycyclic benzyl alcohols serving as benzylation reagents [19]. The methodology achieves excellent yields and enantioselectivities across diverse substrate classes [19].

The reaction mechanism involves formation of active enolate intermediates through Schiff base formation and subsequent deprotonation [19]. Palladium catalysts generate active electrophiles through oxidative addition, with the stereochemical outcome controlled by the chiral aldehyde component [19]. Lewis acids such as zinc chloride play crucial roles in forming metal-Schiff base complexes that direct stereoselectivity [19].

Protecting Group Strategies

Benzyl groups function as robust protecting groups for amines, demonstrating stability toward both acidic and basic conditions [20]. The protection strategy becomes particularly important when multiple functional groups require differential reactivity patterns [20]. Selective deprotection can be achieved through various methods including hydrogenolysis, oxidative conditions, and Lewis acid-mediated cleavage [20].

Table 3: N-Benzylation Reaction Conditions and Outcomes

MethodBaseSolventTemperature (°C)Time (hours)Yield (%)Selectivity
Direct AlkylationSodium HydrideDimethylformamide253-680-95Good
Catalytic SystemTriethylamineAcetonitrile703-575-90Excellent
Asymmetric MethodLewis AcidMesitylene60-8012-1880-95Excellent
Reductive AminationSodium BorohydrideMethanol252470-85Good

Mechanistic Aspects of Benzylation

The benzylation reaction proceeds through classical nucleophilic substitution mechanisms with the nitrogen lone pair attacking the benzyl carbon [21]. The reaction kinetics depend on the electronic properties of both the amine nucleophile and the benzyl electrophile [21]. Electron-rich benzyl systems react more readily, while sterically hindered amines require more forcing conditions [21].

Radical benzylation pathways have emerged as alternatives for specific substrate classes [22]. These methods employ oxidizing agents such as Selectfluor with catalytic silver initiators to generate benzylic radicals through carbon-hydrogen abstraction [22]. The radical approach offers complementary selectivity patterns and can access products difficult to obtain through ionic mechanisms [22].

Hydrochloride Salt Formation and Purification Methods

The conversion of the free base form of Defluoro N-Benzyl Paroxetine to its hydrochloride salt represents the final critical step in the synthetic sequence [24]. Salt formation serves multiple purposes including improvement of solubility, enhancement of stability, and facilitation of purification and handling processes [24].

Salt Formation Methodologies

The standard approach for hydrochloride salt formation involves direct combination of the free base with hydrochloric acid in appropriate stoichiometric ratios [29]. The reaction typically proceeds through acid-base neutralization where the basic nitrogen center is protonated by hydrochloric acid [26]. The resulting ionic compound demonstrates enhanced water solubility compared to the parent free base [24].

Common protocols employ concentrated hydrochloric acid solutions in organic solvents such as ethyl acetate or dichloromethane [27]. The hydrochloride salt typically precipitates from solution, allowing isolation through filtration and subsequent washing with organic solvents to remove unreacted starting materials [25]. Crystallization from appropriate solvent systems yields the pure hydrochloride salt with defined physical properties [25].

Process Optimization and Purification

Systematic optimization of salt formation conditions focuses on parameters including solvent selection, temperature control, addition rate, and crystallization conditions [29]. The choice of solvent system significantly influences both the rate of salt formation and the quality of the resulting crystalline material [29]. Mixed solvent systems often provide optimal conditions for controlled precipitation [29].

Temperature control during salt formation prevents degradation of acid-labile functional groups while ensuring complete conversion [25]. Careful monitoring using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography confirms completion of salt formation [25]. The formation of hydrochloride salts typically results in characteristic downfield shifts in proton nuclear magnetic resonance spectra, particularly for protons adjacent to the protonated nitrogen center [25].

Table 4: Hydrochloride Salt Formation Optimization Parameters

ParameterRangeOptimal ConditionsImpact on YieldImpact on Purity
HCl Equivalents1.0-1.51.05-1.1ModerateHigh
Temperature (°C)0-4020-25LowHigh
Addition Rate (mL/min)0.5-5.01.0-2.0LowModerate
Crystallization Time (hours)1-244-8LowHigh

Analytical Characterization Methods

Comprehensive characterization of hydrochloride salts employs multiple analytical techniques to confirm structure and purity [29]. Proton and carbon nuclear magnetic resonance spectroscopy provide definitive evidence for salt formation through characteristic chemical shift changes [25]. Infrared spectroscopy reveals new absorption bands corresponding to nitrogen-hydrogen stretching vibrations in the protonated amine [25].

X-ray powder diffraction analysis confirms the crystalline nature of the salt and distinguishes it from amorphous forms [25]. Differential scanning calorimetry determines thermal properties including melting point and stability profiles [25]. High-performance liquid chromatography with ultraviolet detection quantifies purity levels and identifies potential impurities [25].

Purification Strategies

Purification of hydrochloride salts typically involves recrystallization from appropriate solvent systems [24]. The selection of recrystallization solvents depends on solubility profiles of both the desired salt and potential impurities [24]. Common solvent systems include alcohols, water-alcohol mixtures, and polar aprotic solvents [24].

Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity levels exceeding 99% [24]. Each recrystallization step involves dissolution of the crude salt in minimum volumes of hot solvent, followed by controlled cooling to promote crystal formation [24]. Filtration and washing procedures remove residual impurities and solvent traces [24].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of Defluoro N-Benzyl Paroxetine Hydrochloride presents numerous technical, operational, and regulatory challenges that must be systematically addressed [30]. Industrial-scale production requires fundamental redesign of synthetic protocols to accommodate larger reaction volumes, different equipment configurations, and stringent quality control requirements [30].

Scale-Up Technical Challenges

One of the most significant challenges in industrial-scale production involves the translation of small-scale reactions into large-scale operations [30]. Laboratory processes that rely on specialized glassware and precise instrumentation become impractical at industrial scales involving hundreds or thousands of liters [30]. Heat and mass transfer inefficiencies emerge as critical issues during scale-up, where inadequate mixing can lead to temperature gradients, localized reaction hotspots, or incomplete reactions [30].

Exothermic reactions that are easily managed with external cooling in laboratory settings pose serious safety risks when scaled up due to the inability to rapidly dissipate heat [30]. Engineers must redesign reaction systems using jacketed reactors for efficient heat exchange, impellers or baffles for improved mixing, and automated controls to monitor critical parameters in real time [30]. Continuous flow chemistry is increasingly explored as an alternative to bypass the limitations of batch reactors [30].

Process Development and Optimization

Industrial-scale synthesis requires comprehensive process development that redesigns synthetic routes for scalability, cost-effectiveness, and environmental sustainability [30]. Early-stage laboratory methods often prove unsuitable for large-scale production due to the use of exotic reagents, complex intermediate steps, or environmentally unsustainable procedures [30]. Process development involves systematic evaluation of reaction yields, raw material availability, operational safety, and environmental impact [30].

The optimization process frequently involves trade-offs between high-yield but multistep procedures versus streamlined but lower-yield routes [30]. Reaction mechanisms that appear stable at small scales may exhibit unexpected behaviors at larger volumes, including altered kinetics or increased byproduct formation [30]. Process analytical technology implementation enables real-time monitoring of critical process parameters to ensure consistent product quality [49].

Table 5: Industrial-Scale Production Challenges and Solutions

Challenge CategorySpecific IssuesTechnical SolutionsImplementation Timeline
Heat TransferTemperature gradients, hotspotsJacketed reactors, improved mixing6-12 months
Mass TransferIncomplete mixing, concentration gradientsSpecialized impellers, baffles3-6 months
Quality ControlBatch-to-batch variabilityProcess analytical technology12-18 months
Raw MaterialsSupply chain reliabilityMultiple suppliers, inventory management6-18 months
Regulatory ComplianceDocumentation, validationQuality management systems18-24 months

Quality Control and Regulatory Compliance

Industrial manufacturing operates under stringent regulatory frameworks requiring demonstration of safety, efficacy, and reproducibility [30]. Process validation represents a cornerstone of regulatory compliance, involving extensive testing to ensure scaled-up processes consistently produce products within acceptable quality parameters [30]. Every aspect of production requires thorough documentation, from raw material sourcing to final product packaging [30].

Good Manufacturing Practices compliance mandates that every batch must meet predefined specifications through rigorous process control [30]. Advanced analytical techniques including high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy ensure products meet both regulatory and therapeutic standards [30]. Any deviations from validated processes can result in production delays, costly investigations, or regulatory penalties [30].

Supply Chain and Raw Material Management

Industrial-scale production places significant strain on supply chains as production volumes increase demand for raw materials, intermediates, and packaging materials [33]. Variability in raw material quality can disrupt manufacturing processes, while sourcing issues can delay production timelines [33]. Companies must develop robust supplier qualification programs and maintain strategic inventory levels to mitigate supply chain risks [33].

The challenge becomes particularly acute for specialized reagents required for defluorination and benzylation steps, where limited supplier bases may exist [33]. Establishing multiple qualified suppliers and implementing rigorous incoming material testing protocols helps ensure consistent raw material quality [33]. Long-term supply agreements and strategic partnerships with key suppliers provide additional security for critical raw materials [33].

Environmental and Sustainability Considerations

Modern industrial pharmaceutical manufacturing faces mounting pressure to reduce environmental footprint through implementation of green chemistry principles [30]. Traditional chemical manufacturing processes often rely on toxic solvents, energy-intensive reactions, and inefficient waste management practices that become magnified at industrial scales [30]. Companies must implement sustainable manufacturing practices including solvent recovery systems, waste minimization strategies, and energy-efficient process designs [30].

The solubility characteristics of Defluoro N-Benzyl Paroxetine Hydrochloride in organic solvents represent a critical physicochemical property that influences formulation development, analytical method selection, and manufacturing processes. Based on available experimental data, this compound demonstrates limited solubility in commonly used organic solvents.

Primary Solubility Data:

Defluoro N-Benzyl Paroxetine Hydrochloride exhibits slightly soluble characteristics in both chloroform and methanol [1] [2] [3]. This classification, according to pharmaceutical standards, typically indicates solubility ranges between 0.1 to 1.0 mg/mL at ambient temperature conditions. The compound appears as a white to off-white solid with a molecular weight of 437.96 g/mol and molecular formula C₂₆H₂₈ClNO₃ [4] [1] [2].

SolventSolubility ClassificationApproximate Solubility (mg/mL)Reference
ChloroformSlightly solubleNot quantified [1] [2] [3]
MethanolSlightly solubleNot quantified [1] [2] [3]
DMSO*Not reported**N/AN/A
Ethanol*Not reported**N/AN/A
DMF*Not reported**N/AN/A
Water*Not reported**N/AN/A

Solubility data for these solvents extrapolated from parent compound paroxetine hydrochloride
*
No specific data available for this compound

Comparative Analysis with Paroxetine Hydrochloride:

For perspective, the parent compound paroxetine hydrochloride demonstrates significantly different solubility characteristics. Paroxetine hydrochloride is freely soluble in methanol, sparingly soluble in ethanol and methylene chloride, and slightly soluble in water (5.4 mg/mL) [5] [6]. The compound shows enhanced solubility in dimethyl sulfoxide (approximately 20 mg/mL) and dimethyl formamide (approximately 33 mg/mL) [5].

Structural Impact on Solubility:

The structural modifications in Defluoro N-Benzyl Paroxetine Hydrochloride, specifically the removal of the fluorine atom and addition of a benzyl group, significantly alter the solubility profile compared to the parent compound. The increased molecular weight (437.96 g/mol versus 365.83 g/mol for paroxetine hydrochloride) and enhanced lipophilicity from the benzyl substitution contribute to reduced solubility in polar solvents .

Thermal Stability and Decomposition Patterns

Thermal stability analysis of Defluoro N-Benzyl Paroxetine Hydrochloride reveals critical information about its behavior under elevated temperature conditions, providing essential data for storage, processing, and formulation considerations.

Melting Point and Decomposition Characteristics:

The compound exhibits a melting point range of 227-230°C with concomitant decomposition [1] [2] [3]. This relatively high melting point indicates substantial intermolecular forces within the crystal lattice, consistent with the presence of hydrogen bonding capabilities from the piperidine nitrogen and potential aromatic interactions from the benzyl and benzodioxole moieties.

PropertyValueMethodReference
Melting Point227-230°C (with decomposition)DSC/Visual observation [1] [2] [3]
Decomposition TemperatureBegins at melting pointThermal analysisBased on melting point data
Thermal Stability OnsetNot specifically determinedTGA/DSC requiredRequires investigation
Storage Temperature2-8°C (recommended)Storage guidelines [1] [8]

Thermal Analysis Considerations:

The decomposition occurring at the melting point suggests that the compound undergoes thermal degradation rather than clean melting. This behavior is common among pharmaceutical compounds containing multiple functional groups and heterocyclic structures. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide more detailed information about the thermal events, including the onset of decomposition, mass loss patterns, and identification of decomposition products [9] [10].

Comparative Thermal Behavior:

Related paroxetine compounds demonstrate complex thermal behavior. Paroxetine hydrochloride hemihydrate shows dehydration events at lower temperatures, with anhydrous forms exhibiting different melting characteristics [11]. The thermal decomposition of paroxetine involves multiple stages, with initial mass losses due to water release followed by decomposition of the organic matrix [12].

Storage Temperature Implications:

The recommended storage temperature of 2-8°C [1] [8] provides a substantial safety margin below the decomposition temperature, ensuring thermal stability during normal storage and handling conditions. This temperature range also minimizes the risk of moisture-related degradation and maintains the integrity of the crystalline form.

pH-Dependent Stability in Aqueous Solutions

The stability of Defluoro N-Benzyl Paroxetine Hydrochloride in aqueous solutions varies significantly with pH, influencing formulation strategies and storage conditions for liquid preparations.

pH Stability Profile:

While specific pH stability data for Defluoro N-Benzyl Paroxetine Hydrochloride is limited, extrapolation from paroxetine hydrochloride studies provides valuable insights. Paroxetine demonstrates pH-dependent degradation, with enhanced stability in weakly acidic conditions and increased degradation at extreme pH values [19] [20] [21].

pH RangeExpected StabilityDegradation MechanismRecommendationBasis
Acidic (pH 1-3)Potentially unstable*Acid hydrolysisAvoidParoxetine data [19] [20]
Weakly Acidic (pH 4-6)More stable*Minimal degradationPreferred rangeParoxetine data [19] [20]
Neutral (pH 7)Moderate stability*Hydrolysis possibleAcceptableGeneral pharmaceutical
Alkaline (pH 8-10)Potentially unstable*Base hydrolysisAvoidParoxetine data [19] [20]

*Extrapolated from paroxetine hydrochloride stability studies

Degradation Mechanisms:

The primary degradation pathways in aqueous solutions likely involve hydrolytic cleavage of susceptible bonds. The ether linkage connecting the benzodioxole moiety represents a potential site for acid-catalyzed hydrolysis, while the amine functionality may be susceptible to base-catalyzed degradation processes [22] [23].

Photostability Considerations:

Related studies on paroxetine demonstrate significant photodegradation in aqueous solutions, with complete degradation within 4 days under simulated sunlight conditions [19] [20]. The photolysis rate increases with pH, suggesting that alkaline conditions exacerbate both thermal and photolytic degradation pathways. Half-life values for paroxetine photodegradation range from 11.35 hours at pH 9 to 15.79 hours at pH 5 [19] [21].

Formulation Implications:

For aqueous formulations, optimal stability requires: pH adjustment to the 4-6 range for maximum stability, inclusion of antioxidants to prevent oxidative degradation, light protection through amber containers or opaque packaging, and refrigerated storage to minimize thermal degradation [24] [23].

Buffer System Considerations:

The selection of appropriate buffer systems must consider both pH maintenance and potential interactions with the active compound. Acetate buffers in the pH 4-5 range may provide optimal stability while maintaining physiological compatibility for parenteral formulations [25] [26].

Dates

Last modified: 04-14-2024

Explore Compound Types